

# The Role of 2',3'-cGAMP in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | 2',3'-cGAMP |           |
| Cat. No.:            | B593676     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The cyclic dinucleotide 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) has emerged as a critical second messenger in the innate immune system. Synthesized by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA), 2',3'-cGAMP activates the stimulator of interferon genes (STING) signaling pathway. While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly implicated in the pathogenesis of a range of autoimmune diseases. This technical guide provides an in-depth overview of the involvement of 2',3'-cGAMP in autoimmunity, focusing on the core signaling pathway, its pathological consequences, quantitative data from clinical studies, and detailed experimental protocols for its detection and measurement. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this pivotal pathway in autoimmune and inflammatory disorders.

### The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune system responsible for detecting cytosolic DNA.[1] Under normal physiological conditions, DNA is confined to the nucleus and mitochondria. The presence of DNA in the cytoplasm is a danger signal, often indicative of infection or cellular damage.[1]







Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of **2',3'-cGAMP** from ATP and GTP.[2][3] **2',3'-cGAMP** then acts as a second messenger, binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[3][4] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other inflammatory cytokines.[1][5] Concurrently, STING activation can also lead to the activation of the NF-kB signaling pathway, further contributing to the pro-inflammatory response.[2][6]





Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway.[1][2][3][5]



## Involvement of 2',3'-cGAMP in Autoimmune Diseases

The chronic activation of the cGAS-STING pathway by self-DNA is a key driver in the pathogenesis of several autoimmune diseases.[7][8][9] Failure to properly clear self-DNA, for instance from apoptotic cells or damaged mitochondria, can lead to its accumulation in the cytoplasm, triggering a sustained and pathological immune response.[10] This is particularly relevant in conditions characterized by a high type I interferon signature.

Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens and elevated levels of type I IFNs. [11] Several studies have reported increased expression of cGAS in peripheral blood mononuclear cells (PBMCs) from SLE patients compared to healthy controls.[11][12] Furthermore, detectable levels of 2',3'-cGAMP have been found in a subset of SLE patients, and its presence often correlates with higher disease activity.[11][13] Apoptosis-derived membrane vesicles containing DNA have been shown to be potent activators of the cGAS-STING pathway in SLE.[14] However, the role of the cGAS-STING pathway in SLE is complex, with some murine models suggesting it may not be a primary driver of systemic autoimmunity. [10][15]

Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints. [16] Emerging evidence suggests the involvement of the cGAS-STING pathway in the pathogenesis of RA.[3][8] The release of mitochondrial DNA from damaged cells within the synovium can activate cGAS, leading to the production of pro-inflammatory cytokines that contribute to joint inflammation and damage.[17] Inhibition of the cGAS-STING pathway has been shown to reduce joint swelling and inflammatory cell infiltration in mouse models of RA.[8]

Aicardi-Goutières Syndrome (AGS): AGS is a rare genetic disorder characterized by severe neurological symptoms and a strong type I interferon signature.[1][9] Mutations in genes encoding nucleases such as TREX1, which is responsible for degrading cytosolic DNA, are a common cause of AGS.[1][18] The resulting accumulation of self-DNA leads to constitutive activation of the cGAS-STING pathway and overproduction of type I IFNs.[18] Mouse models of AGS have demonstrated that deletion of cGAS or STING can rescue the lethal autoimmune phenotype.[18][19]





## Quantitative Data on 2',3'-cGAMP in Autoimmune Diseases

The quantification of **2',3'-cGAMP** in patient samples is a key area of research for understanding its role in autoimmune diseases and for the development of biomarkers. The following table summarizes available data on **2',3'-cGAMP** levels in patients with SLE.



| Disease                                      | Patient<br>Cohort<br>(n) | Control<br>Cohort<br>(n)    | Sample<br>Type | Detection<br>Method | Key<br>Findings                                                                                                                              | Referenc<br>e(s) |
|----------------------------------------------|--------------------------|-----------------------------|----------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| Systemic<br>Lupus<br>Erythemato<br>sus (SLE) | 48                       | Healthy<br>(19), RA<br>(22) | PBMCs          | LC-MS/MS            | 2',3'- cGAMP was detected in 15% of SLE patients but not in healthy or RA controls. Disease activity was higher in cGAMP- positive patients. | [11]             |
| Systemic<br>Lupus<br>Erythemato<br>sus (SLE) | 52                       | Healthy<br>(25)             | PBMCs          | ELISA               | A significant increase in 2',3'- cGAMP concentrati on was observed in PBMCs from SLE patients compared to healthy controls.                  | [13]             |



| Systemic<br>Lupus<br>Erythemato<br>sus (SLE) | 23 | Healthy,<br>RA | PBMCs | HPLC-<br>MS/MS | 2',3'- cGAMP was detected in approximat ely 25% of SLE patients but not in controls. | [12] |
|----------------------------------------------|----|----------------|-------|----------------|--------------------------------------------------------------------------------------|------|
|----------------------------------------------|----|----------------|-------|----------------|--------------------------------------------------------------------------------------|------|

Note: Direct quantitative values (e.g., pg/ml) are often not reported in a standardized manner across studies, making direct comparisons challenging. The data presented here reflects the reported detection and relative levels.

## **Experimental Protocols**

The accurate measurement of **2',3'-cGAMP** and the assessment of cGAS-STING pathway activation are crucial for research in this field. Below are detailed methodologies for key experiments.

## Measurement of 2',3'-cGAMP by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available competitive ELISA kits are a common method for the quantification of **2',3'-cGAMP** in various biological samples.[20][21]

Principle: The assay is based on the competition between 2',3'-cGAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 2',3'-cGAMP for a limited number of binding sites on a 2',3'-cGAMP-specific antibody. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of 2',3'-cGAMP in the sample.

#### Materials:

DetectX® 2',3'-cGAMP Immunoassay Kit (or equivalent)[20]

#### Foundational & Exploratory





- Microplate reader capable of measuring absorbance at 450 nm
- Sample lysates (cells, tissues), EDTA plasma, or tissue culture media
- Deionized water
- Plate shaker

#### Protocol:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting standards, diluting wash buffers, and preparing the 2',3'-cGAMP-peroxidase conjugate.[20]
- Standard Curve Preparation: Prepare a serial dilution of the **2',3'-cGAMP** standard to generate a standard curve. A typical range might be from 0.082 to 20 pmol/mL.[20]
- Sample Preparation:
  - Cell Lysates: Lyse cells using a suitable lysis buffer (e.g., M-PER™) at a concentration such as 25 million cells per 2 mL of buffer. Centrifuge to clarify the lysate.
  - Plasma: EDTA plasma samples should be diluted at least 5-fold with the provided assay buffer.[20]
  - Tissue Culture Media: Samples may need to be diluted in the appropriate culture medium.
     [20]
- Assay Procedure: a. Pipette 50 μL of standards and samples in duplicate into the wells of the antibody-coated microplate.[20] b. Add 25 μL of the 2',3'-cGAMP-peroxidase conjugate to each well.[20] c. Add 25 μL of the 2',3'-cGAMP polyclonal antibody to each well to initiate the binding reaction.[20] d. Incubate the plate for 2 hours at room temperature on a plate shaker. [21] e. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[20] f. Add 100 μL of TMB substrate to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.[21] g. Stop the reaction by adding 50 μL of stop solution to each well.[20]



Data Analysis: a. Read the absorbance of each well at 450 nm.[20] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c.
 Determine the concentration of 2',3'-cGAMP in the samples by interpolating their absorbance values from the standard curve.

### **Cell-Based STING Activation Reporter Assay**

Cell-based reporter assays are used to screen for agonists or inhibitors of the cGAS-STING pathway and to study its activation dynamics.[4][22][23]

Principle: A reporter cell line (e.g., THP-1 monocytes or HEK293T cells) is engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IFN-stimulated response element (ISRE). Activation of the STING pathway leads to the production of type I IFNs, which then act in an autocrine or paracrine manner to induce the expression of the reporter gene. The reporter signal is proportional to the level of STING pathway activation.

#### Materials:

- THP1-Dual™ ISG reporter cells (or equivalent)
- HEK293T cells
- Plasmids: IFNβ-luciferase reporter, STING expression vector
- Transfection reagent
- STING agonists (e.g., 2',3'-cGAMP, diABZI) or antagonists
- Cell culture medium and supplements
- Luciferase assay system
- Luminometer

Protocol (Example using HEK293T cells):

Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.

#### Foundational & Exploratory





- Transfection: Co-transfect the cells with an IFNβ-luciferase reporter plasmid and a STING expression plasmid using a suitable transfection reagent. A control plasmid (e.g., CMV-Luc) can be included to normalize for transfection efficiency.[4]
- Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
- Stimulation: Treat the transfected cells with various concentrations of STING agonists (e.g., 2',3'-cGAMP) or test compounds.[4]
- Incubation: Incubate for an additional 4-24 hours.[22][24]
- Cell Lysis: Lyse the cells using a passive lysis buffer.
- Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
- Data Analysis: Normalize the IFNβ-luciferase signal to the control luciferase signal (if applicable). Plot the luminescence signal against the concentration of the agonist to determine the EC50, or against the concentration of the antagonist to determine the IC50.
   [23]





Click to download full resolution via product page

Caption: Experimental workflow for 2',3'-cGAMP detection.[20][23][24]



### Therapeutic Targeting of the cGAS-STING Pathway

Given the role of the cGAS-STING pathway in driving autoimmune and inflammatory diseases, both cGAS and STING have become attractive targets for therapeutic intervention.[25][26][27] The development of small molecule inhibitors that can block the synthesis of **2',3'-cGAMP** by cGAS or prevent **2',3'-cGAMP** from binding to and activating STING is a major focus of drug discovery efforts.[6][8] Several cGAS and STING inhibitors have shown promise in preclinical models of autoimmune diseases, effectively reducing the production of type I interferons and alleviating disease symptoms.[25][27]

Conversely, STING agonists are being explored for cancer immunotherapy, as activation of this pathway within the tumor microenvironment can promote a potent anti-tumor T-cell response. [28][29][30]

#### Conclusion

The discovery of the cGAS-STING pathway and its second messenger, **2',3'-cGAMP**, has significantly advanced our understanding of innate immunity and its role in autoimmune diseases. The aberrant activation of this pathway by self-DNA is a key pathogenic mechanism in a variety of autoimmune disorders, making it a critical area of research and a promising target for novel therapeutics. The continued development of robust and sensitive methods for the detection and quantification of **2',3'-cGAMP**, alongside sophisticated cell-based and in vivo models, will be essential for translating our understanding of this pathway into effective treatments for patients with autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cGAS–STING cytosolic DNA sensing pathway Wikipedia [en.wikipedia.org]
- 2. Updated roles of cGAS-STING signaling in autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the cGAS-STING signaling pathway in autoimmune diseases [shmy.shsmu.edu.cn]
- 8. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of Cyclic GMP-AMP Synthase in Patients With Systemic Lupus Erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Second Messenger, Cyclic GMP-AMP Dinucleotide (cGAMP) and the Enzyme,
   Cyclic GMP-AMP Synthase (cGAS), Are Expressed in Systemic Lupus Erythematosus ACR
   Meeting Abstracts [acrabstracts.org]
- 13. The Activation of cGAS-STING Pathway in Systemic Lupus Erythematosus ACR Meeting Abstracts [acrabstracts.org]
- 14. Apoptosis-derived membrane vesicles drive the cGAS–STING pathway and enhance type I IFN production in systemic lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE [frontiersin.org]
- 16. RA Pathophysiology Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 17. cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models for the Study of Nucleic Acid Immunity: Novel Tools and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arborassays.com [arborassays.com]
- 21. arborassays.com [arborassays.com]







- 22. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development Application Notes ICE Bioscience [en.ice-biosci.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. consensus.app [consensus.app]
- 26. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Progress in the Research and Development of cGAS-STING Drug Targets [synapse.patsnap.com]
- 30. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- To cite this document: BenchChem. [The Role of 2',3'-cGAMP in Autoimmune Diseases: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b593676#involvement-of-2-3-cgamp-in-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com